molecular formula C16H13Cl2NO B4853055 N-(2,4-dichlorophenyl)-2-methyl-3-phenylacrylamide

N-(2,4-dichlorophenyl)-2-methyl-3-phenylacrylamide

Cat. No. B4853055
M. Wt: 306.2 g/mol
InChI Key: SFAWSSVEBCOTDQ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-2-methyl-3-phenylacrylamide, commonly known as DCPA, is a synthetic herbicide that is widely used in agriculture to control broadleaf and grassy weeds. DCPA belongs to the family of amide herbicides and is known for its selective activity against weeds while being safe for crops.

Mechanism of Action

DCPA inhibits the growth of weeds by interfering with the biosynthesis of carotenoids, which are essential pigments for photosynthesis. DCPA binds to the enzyme phytoene desaturase, which is involved in the conversion of phytoene to lycopene, a precursor to carotenoids. This inhibition leads to the accumulation of phytoene, which is toxic to the plant and results in its death.
Biochemical and Physiological Effects
DCPA has been shown to have minimal toxicity to mammals and birds. However, it can have adverse effects on aquatic organisms such as fish and amphibians. DCPA can also persist in soil and water for extended periods, which can lead to contamination and affect the ecosystem.

Advantages and Limitations for Lab Experiments

DCPA has several advantages for lab experiments such as its stability and ease of use. It is also relatively inexpensive compared to other herbicides. However, DCPA has limitations such as its selectivity for weeds and its potential to contaminate the environment. Researchers need to take precautions while handling DCPA to ensure their safety and prevent contamination.

Future Directions

There are several future directions for research on DCPA. One area of interest is the development of new formulations of DCPA that are more effective and have reduced environmental impact. Another area of research is the study of the effects of DCPA on non-target organisms such as soil microorganisms. Additionally, researchers can investigate the potential of DCPA as a tool for weed management in organic farming.
Conclusion
In conclusion, DCPA is a synthetic herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. It is widely used in agriculture to control broadleaf and grassy weeds. DCPA inhibits the growth of weeds by interfering with the biosynthesis of carotenoids. It has several advantages for lab experiments, but researchers need to take precautions while handling it. There are several future directions for research on DCPA, including the development of new formulations and the study of its effects on non-target organisms.

Scientific Research Applications

DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in various scientific research applications such as soil and water analysis, plant physiology, and environmental toxicology. DCPA has been found to be effective in controlling weeds in a variety of crops including corn, soybeans, and vegetables.

properties

IUPAC Name

(E)-N-(2,4-dichlorophenyl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c1-11(9-12-5-3-2-4-6-12)16(20)19-15-8-7-13(17)10-14(15)18/h2-10H,1H3,(H,19,20)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAWSSVEBCOTDQ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2,4-dichlorophenyl)-2-methyl-3-phenylprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dichlorophenyl)-2-methyl-3-phenylacrylamide
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N-(2,4-dichlorophenyl)-2-methyl-3-phenylacrylamide

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